

# Spectroscopic Characterization of 3-Methylenecyclohexene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **3-methylenecyclohexene**, a cyclic alkene of interest in organic synthesis and drug discovery. The document outlines the key spectroscopic data, including Infrared (IR), <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, alongside visualizations of the molecular structure and analytical workflows.

### **Molecular Structure and Properties**

**3-Methylenecyclohexene** is a colorless liquid with the chemical formula  $C_7H_{10}$  and a molecular weight of 94.15 g/mol .[1] Its structure features a cyclohexene ring with an exocyclic double bond at the 3-position.

Molecular Structure of **3-Methylenecyclohexene**:

Caption: Molecular structure of **3-Methylenecyclohexene**.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **3-methylenecyclohexene**.



Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3070	=C-H stretch (vinyl)	Medium
2930-2840	C-H stretch (alkane)	Strong
~1650	C=C stretch (exocyclic)	Medium
~1440	-CH <sub>2</sub> - bend	Medium
~890	=CH <sub>2</sub> bend (out-of-plane)	Strong

<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.5-6.0	m	2H	H-1, H-2
~4.7	S	2H	H-7 (exocyclic =CH <sub>2</sub> )
~2.8	m	1H	H-3
~2.2	m	2H	H-6
~1.8	m	2H	H-4
~1.5	m	2H	H-5

<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (δ, ppm)	Assignment
~148	C-3
~125	C-1 or C-2
~124	C-2 or C-1
~107	C-7 (=CH <sub>2</sub> )
~35	C-4 or C-6
~30	C-6 or C-4
~25	C-5

### **Mass Spectrometry (MS)**

The mass spectrum of **3-methylenecyclohexene** is available in the NIST WebBook.[1]

m/z	Relative Intensity (%)	Assignment
94	~40	[M] <sup>+</sup> (Molecular Ion)
79	100	[M - CH <sub>3</sub> ] <sup>+</sup>
77	~60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
66	~30	[C₅H6] <sup>+</sup>
51	~25	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>
39	~45	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

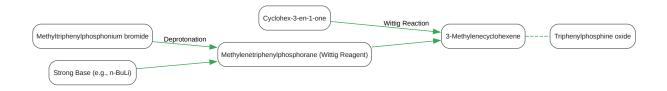
## **Experimental Protocols**

Detailed experimental protocols for the spectroscopic analysis of **3-methylenecyclohexene** are provided below.

## **Synthesis of 3-Methylenecyclohexene**



A common method for the synthesis of **3-methylenecyclohexene** is the Wittig reaction between cyclohex-3-en-1-one and methylenetriphenylphosphorane.



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Caption: Wittig reaction for the synthesis of **3-methylenecyclohexene**.

#### Protocol:

- Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in a dry, inert solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide (methylenetriphenylphosphorane).
- Wittig Reaction: A solution of cyclohex-3-en-1-one in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-methylenecyclohexene.

### Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.



Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition Workflow:



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Caption: Workflow for acquiring an FTIR spectrum of 3-methylenecyclohexene.

#### Protocol:

- Ensure the NaCl or KBr plates are clean and dry.
- Place a small drop of **3-methylenecyclohexene** on one plate and carefully place the second plate on top, spreading the liquid into a thin, uniform film.
- Acquire a background spectrum with the empty salt plates in the sample holder.
- Place the prepared sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Process the resulting spectrum to identify the characteristic absorption bands.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of **3-methylenecyclohexene** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

<sup>1</sup>H and <sup>13</sup>C NMR Data Acquisition Workflow:





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Caption: General workflow for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Protocol:

- Dissolve the sample in the deuterated solvent in the NMR tube.
- Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- Acquire the <sup>1</sup>H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
- Acquire the proton-decoupled <sup>13</sup>C NMR spectrum.
- Process the raw data (Free Induction Decay FID) using Fourier transformation, followed by phasing and baseline correction to obtain the final spectra.

### **Mass Spectrometry (MS)**

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation: A dilute solution of **3-methylenecyclohexene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

### GC-MS Analysis Workflow:



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### References

- 1. 3-Methylenecyclohexene [webbook.nist.gov]
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